2-(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid
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Overview
Description
2-(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields. This compound features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the azetidine derivative.
Coupling Reaction: The final step involves coupling the piperidine and azetidine derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, potentially interacting with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
2-(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)piperidin-1-yl)acetic acid is unique due to its specific combination of the piperidine and azetidine rings, along with the Boc protecting group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H26N2O5 |
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Molecular Weight |
314.38 g/mol |
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypiperidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(20)17-8-12(9-17)21-11-4-6-16(7-5-11)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
VOFDWPWJMWVWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCN(CC2)CC(=O)O |
Origin of Product |
United States |
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